4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring
Preparation Methods
The synthesis of 4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with nitroacetonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Scientific Research Applications
4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile can be compared with other similar compounds, such as:
4-Hydroxycoumarin: A precursor in the synthesis of various benzopyran derivatives.
6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: A compound with similar structural features but different functional groups.
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl] derivatives: Compounds with similar biological activities but different substituents
Properties
CAS No. |
75758-22-4 |
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Molecular Formula |
C10H4N2O5 |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
4-hydroxy-6-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H4N2O5/c11-4-7-9(13)6-3-5(12(15)16)1-2-8(6)17-10(7)14/h1-3,13H |
InChI Key |
DPDCJDCSJGDJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)C#N)O |
Origin of Product |
United States |
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